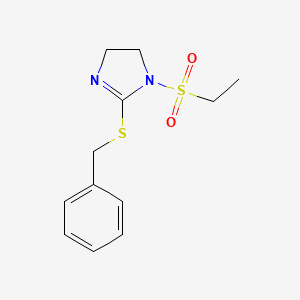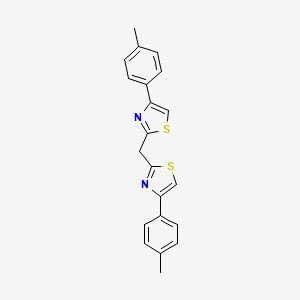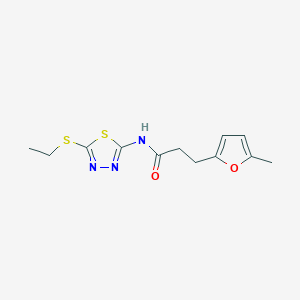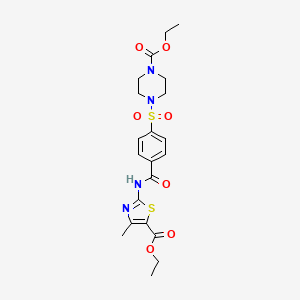
2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole, also known as BSEDI, is a heterocyclic compound. It has the molecular formula C12H16N2O2S2 and a molecular weight of 284.39 .
Synthesis Analysis
The synthesis of substituted imidazoles, such as BSEDI, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .Molecular Structure Analysis
The molecular structure of BSEDI is defined by its molecular formula, C12H16N2O2S2 . Further details about its structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of BSEDI are defined by its molecular structure, which includes its molecular formula C12H16N2O2S2 and molecular weight 284.39 . More specific properties would require additional information or analysis.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Compounds related to 2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole have been studied for their antimicrobial and antifungal properties. For instance, derivatives of this compound have shown potent and selective activities against the gastric pathogen Helicobacter pylori, displaying low minimal inhibition concentrations and being effective even against resistant strains (Carcanague et al., 2002). Additionally, such compounds have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, and also demonstrated antifungal activity against Candida albicans (Sych et al., 2019).
Catalytic Systems
Certain imidazole derivatives, including those structurally related to this compound, have been used as catalytic systems. For example, sulfonic acid functionalized imidazolium salts have shown efficiency in catalyzing the synthesis of benzimidazoles, offering advantages like high yield of products, shorter reaction times, and mild conditions (Khazaei et al., 2011).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives of this compound for various applications. For instance, novel tetrazole derivatives containing benzothiazole and benzoxazole have been synthesized, which showed significant sensitivity to certain molds and demonstrated high cell growth inhibition in fungal studies (Łukowska-Chojnacka et al., 2016).
Ionic Liquids and Electrolyte Membranes
Imidazole derivatives have been employed in the design of ionic liquids and electrolyte membranes. For example, 1,3-disulfonic acid benzimidazolium chloride has been synthesized and characterized, demonstrating efficient catalysis in the synthesis of tetrahydropyridine under solvent-free conditions (Abbasi, 2015). Furthermore, sulfonated polyimides bearing benzimidazole groups have been developed for proton exchange membranes, offering properties like high molecular weights and better swelling capacity (Li et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18(15,16)14-9-8-13-12(14)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEITVKCCQLRSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)


![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)


![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)


![2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid](/img/structure/B2697808.png)

